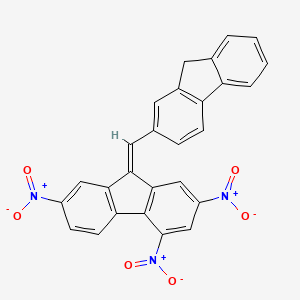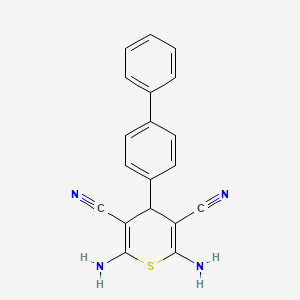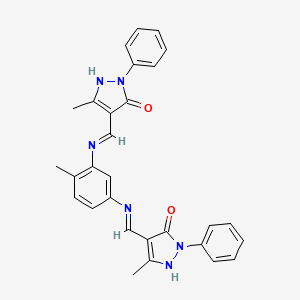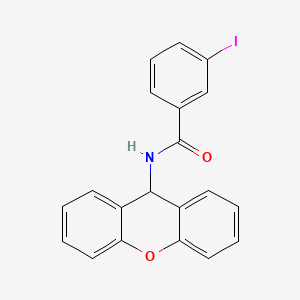![molecular formula C30H33N3O6 B11561724 4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11561724.png)
4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The reaction between 4-(2,4,4-trimethylpentan-2-yl)phenol and an appropriate acylating agent under basic conditions to form the phenoxy intermediate.
Amidation: The phenoxy intermediate is then reacted with an acyl chloride to form the amide linkage.
Condensation Reaction: The amide intermediate undergoes a condensation reaction with 4-nitrobenzoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as halogens and nitrating agents can be used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituent introduced.
Hydrolysis: The products are the corresponding carboxylic acids and amines.
Scientific Research Applications
4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a drug candidate due to its unique structural properties.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 4-nitrobenzoate
- 4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-METHYLBENZOATE
Uniqueness
4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE is unique due to the presence of both a nitro group and a bulky aliphatic substituent, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C30H33N3O6 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C30H33N3O6/c1-29(2,3)20-30(4,5)23-10-16-25(17-11-23)38-19-27(34)32-31-18-21-6-14-26(15-7-21)39-28(35)22-8-12-24(13-9-22)33(36)37/h6-18H,19-20H2,1-5H3,(H,32,34)/b31-18+ |
InChI Key |
DYLCSYGEKZMQSE-FDAWAROLSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B11561651.png)
![2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11561659.png)
![N-(3,4-dichlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide](/img/structure/B11561665.png)


![4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide](/img/structure/B11561681.png)
![N'-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11561689.png)
![5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11561690.png)
![1-[4-(Decyloxy)phenyl]-3-(4-phenylbutyl)urea](/img/structure/B11561695.png)
![N-(3-bromophenyl)-4-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11561698.png)

![N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11561705.png)
![N'-[(1E)-1-Phenylpropylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11561706.png)
